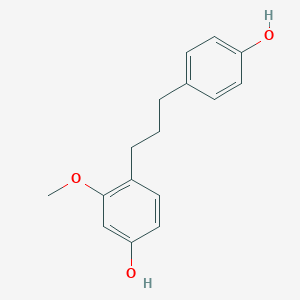

Broussonin B

Description

Propriétés

IUPAC Name |

4-[3-(4-hydroxyphenyl)propyl]-3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-19-16-11-15(18)10-7-13(16)4-2-3-12-5-8-14(17)9-6-12/h5-11,17-18H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJJQWAYMRTLJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)CCCC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Activity of Broussonin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broussonin B, a diphenylpropane derivative isolated from Broussonetia kazinoki, has emerged as a promising bioactive compound with a range of pharmacological activities. This technical guide provides an in-depth overview of the biological effects of this compound, with a primary focus on its potent anti-angiogenic and tyrosinase inhibitory properties. Additionally, its potential anti-inflammatory and antioxidant activities are discussed. This document summarizes key quantitative data, details experimental methodologies for cited assays, and provides visual representations of relevant signaling pathways and experimental workflows to support further research and drug development efforts.

Core Biological Activities

This compound exhibits a multi-faceted pharmacological profile, with significant activities demonstrated in the following areas:

-

Anti-Angiogenesis: this compound has been shown to potently inhibit the formation of new blood vessels, a critical process in tumor growth and metastasis.[1][2][3][4][5][6][7]

-

Tyrosinase Inhibition: This compound displays inhibitory effects against tyrosinase, a key enzyme in melanin biosynthesis, suggesting its potential application in the cosmetic and dermatological fields for hyperpigmentation disorders.

-

Anti-inflammatory and Antioxidant Potential: While direct quantitative data for this compound is limited, extracts of Broussonetia kazinoki and related compounds have demonstrated anti-inflammatory and antioxidant properties, suggesting that this compound may contribute to these effects.[2]

Anti-Angiogenic Activity of this compound

The anti-angiogenic effects of this compound are primarily mediated through the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical regulator of angiogenesis.

Mechanism of Action

This compound exerts its anti-angiogenic effects by targeting the VEGF-A/VEGFR-2 signaling cascade in endothelial cells.[1][2][3][4][5][6] This inhibition leads to the inactivation of several downstream signaling pathways crucial for angiogenic processes. The key molecular mechanisms include:

-

Inhibition of VEGFR-2 Phosphorylation: this compound attenuates the VEGF-A-induced phosphorylation of VEGFR-2, the primary receptor for VEGF-A on endothelial cells. This is a critical initial step in the angiogenic signaling cascade.

-

Downregulation of Downstream Signaling Pathways: By inhibiting VEGFR-2 activation, this compound subsequently suppresses the phosphorylation and activation of key downstream signaling molecules, including:

-

Regulation of Cell Adhesion Molecules: this compound influences the localization of vascular endothelial-cadherin (VE-cadherin) at cell-cell junctions and downregulates the expression of integrin β1. These molecules are vital for maintaining endothelial cell adhesion and migration.[1][2][3][4][5][6]

The culmination of these molecular events results in the suppression of endothelial cell proliferation, migration, invasion, and tube formation, all of which are essential for the angiogenic process.[1][2][3][4][5][6][7]

Quantitative Data

The following tables summarize the quantitative data on the anti-angiogenic effects of this compound from various in vitro and ex vivo assays.

Table 1: Effect of this compound on VEGF-A-Stimulated Endothelial Cell Proliferation

| Concentration of this compound (µM) | Inhibition of HUVEC Proliferation (%) |

| 0.1 | Dose-dependent inhibition observed |

| 1 | Dose-dependent inhibition observed |

| 10 | Significant inhibition |

Data synthesized from studies demonstrating a dose-dependent inhibitory effect of this compound on VEGF-A-stimulated Human Umbilical Vein Endothelial Cell (HUVEC) proliferation.[1][4]

Table 2: Effect of this compound on VEGF-A-Stimulated Endothelial Cell Migration and Invasion

| Assay | Concentration of this compound (µM) | Observed Effect |

| Cell Migration (Wound Healing) | 0.1 - 10 | Dose-dependent inhibition |

| Cell Invasion (Transwell Assay) | 0.1 - 10 | Dose-dependent inhibition |

This compound was shown to inhibit both the migration and invasion of HUVECs in a concentration-dependent manner.[1][4]

Table 3: Effect of this compound on In Vitro and Ex Vivo Angiogenesis

| Assay | Concentration of this compound (µM) | Observed Effect |

| Tube Formation Assay | 1 - 10 | Significant abrogation of capillary-like structure formation |

| Rat Aortic Ring Assay | 10 | Significant suppression of microvessel outgrowth |

These assays demonstrate the ability of this compound to disrupt the formation of vascular networks both in vitro and in a more complex ex vivo model.[1][4][7]

Signaling Pathway Diagram

Caption: this compound inhibits angiogenesis by blocking VEGF-A/VEGFR-2 signaling.

Tyrosinase Inhibitory Activity of this compound

This compound and related compounds from Broussonetia kazinoki have demonstrated notable inhibitory activity against tyrosinase, the rate-limiting enzyme in melanin synthesis.

Mechanism of Action

The precise inhibitory mechanism of this compound on tyrosinase is not fully elucidated in the provided search results. However, related compounds from the same plant source, such as broussonin C and kazinol F, act as competitive inhibitors of tyrosinase. This suggests that this compound may also bind to the active site of the enzyme, competing with the natural substrates, L-tyrosine (monophenolase activity) and L-DOPA (diphenolase activity).

Quantitative Data

While specific IC50 values for this compound were not found in the initial searches, data for structurally similar compounds isolated from Broussonetia kazinoki provide a strong indication of its potential potency.

Table 4: Tyrosinase Inhibitory Activity of Compounds from Broussonetia kazinoki

| Compound | Monophenolase IC50 (µM) | Diphenolase IC50 (µM) |

| Kazinol C | 0.43 - 17.9 | 22.8 |

| Kazinol F | 0.43 - 17.9 | 1.7 |

| Broussonin C | 0.43 - 17.9 | 0.57 |

| Kazinol S | 0.43 - 17.9 | 26.9 |

This data highlights the significant tyrosinase inhibitory potential within this class of compounds.

Anti-inflammatory and Antioxidant Activities

Anti-inflammatory Activity

Extracts from Broussonetia kazinoki have been traditionally used for their anti-inflammatory properties. Scientific studies have shown that compounds from this plant can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a key feature of inflammatory processes. While Broussonin A has been shown to suppress inducible nitric oxide synthase (iNOS) expression, specific quantitative data (e.g., IC50 value) for this compound's effect on NO production is not yet available in the literature reviewed.

Antioxidant Activity

Phenolic compounds, such as this compound, are generally known for their antioxidant properties due to their ability to scavenge free radicals. The bark, fruits, leaves, and roots of Broussonetia papyrifera and Broussonetia kazinoki have demonstrated antioxidant activity. However, specific quantitative data for this compound in standard antioxidant assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or cellular reactive oxygen species (ROS) assays were not found in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anti-Angiogenesis Assays

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in complete endothelial growth medium.

-

Cell Starvation: After 24 hours, the medium is replaced with a serum-free or low-serum medium for 6-12 hours to synchronize the cells.

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.

-

Stimulation: VEGF-A (e.g., 10-50 ng/mL) is added to the wells (except for the negative control) to stimulate proliferation.

-

Incubation: The plates are incubated for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours.

-

Formazan Solubilization: The medium is removed, and 100-150 µL of DMSO or isopropanol is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of inhibition is calculated relative to the VEGF-A-stimulated control.

-

Cell Seeding: HUVECs are seeded in 6-well or 12-well plates and grown to form a confluent monolayer.

-

Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch ("wound") in the center of the cell monolayer.

-

Washing: The wells are gently washed with PBS to remove detached cells.

-

Treatment and Stimulation: The cells are incubated with serum-free or low-serum medium containing different concentrations of this compound and VEGF-A.

-

Image Acquisition: Images of the wound are captured at 0 hours and at various time points (e.g., 6, 12, 24 hours) using an inverted microscope.

-

Data Analysis: The width of the wound is measured at multiple points for each condition and time point. The percentage of wound closure is calculated as: [(Initial Wound Width - Wound Width at Time X) / Initial Wound Width] x 100.

-

Chamber Preparation: The upper chambers of Transwell inserts (8 µm pore size) are coated with a thin layer of Matrigel and allowed to solidify.

-

Cell Seeding: HUVECs, previously starved, are resuspended in serum-free medium and seeded into the upper chamber.

-

Treatment: this compound at various concentrations is added to the upper chamber with the cells.

-

Chemoattractant: The lower chamber is filled with medium containing VEGF-A as a chemoattractant.

-

Incubation: The plate is incubated for 16-24 hours to allow for cell invasion through the Matrigel and the porous membrane.

-

Cell Removal: Non-invading cells on the upper surface of the membrane are removed with a cotton swab.

-

Fixation and Staining: Invaded cells on the lower surface of the membrane are fixed with methanol and stained with a solution like Crystal Violet or Giemsa.

-

Quantification: The number of invaded cells is counted in several random fields under a microscope.

-

Matrigel Coating: 96-well plates are coated with Matrigel and incubated at 37°C for 30-60 minutes to allow for polymerization.

-

Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells.

-

Treatment and Stimulation: The cells are treated with different concentrations of this compound in the presence of VEGF-A.

-

Incubation: The plate is incubated for 4-18 hours.

-

Image Analysis: The formation of capillary-like structures (tubes) is observed and photographed using an inverted microscope.

-

Quantification: The total tube length, number of junctions, and number of loops are quantified using image analysis software.

-

Aorta Excision: Thoracic aortas are excised from rats and cleaned of periadventitial fibro-adipose tissue.

-

Ring Preparation: The aortas are cross-sectioned into 1-2 mm thick rings.

-

Embedding: The aortic rings are embedded in a collagen or Matrigel matrix in a 48-well plate.

-

Treatment: The rings are cultured in endothelial cell growth medium supplemented with VEGF-A and different concentrations of this compound.

-

Incubation and Observation: The plates are incubated for 7-14 days, with fresh medium and treatments being replaced every 2-3 days. The outgrowth of microvessels from the aortic rings is monitored and photographed.

-

Quantification: The extent of microvessel sprouting is quantified by measuring the area or length of the outgrowths.

Tyrosinase Inhibition Assay

-

Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing phosphate buffer (pH 6.8), L-tyrosine or L-DOPA as the substrate, and various concentrations of this compound.

-

Enzyme Addition: Mushroom tyrosinase solution is added to the wells to initiate the reaction.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 25-37°C).

-

Absorbance Measurement: The formation of dopachrome is measured spectrophotometrically at approximately 475-490 nm at different time points.

-

Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated as: [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value is determined from a dose-response curve.

Anti-inflammatory and Antioxidant Assays

-

Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) (e.g., 1 µg/mL) is added to the wells to induce an inflammatory response and NO production.

-

Incubation: The plates are incubated for 24 hours.

-

Griess Reaction: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Absorbance Measurement: The absorbance is read at 540 nm. The amount of nitrite is determined from a sodium nitrite standard curve.

-

Sample Preparation: Various concentrations of this compound are prepared in a suitable solvent (e.g., methanol or ethanol).

-

Reaction Mixture: The this compound solutions are mixed with a freshly prepared solution of DPPH in the same solvent.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated as: [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value is determined from a dose-response curve.

Experimental Workflow Diagrams

Caption: Workflow for the in vitro tube formation assay.

Caption: Workflow for the mushroom tyrosinase inhibition assay.

Conclusion and Future Directions

This compound demonstrates significant and well-characterized anti-angiogenic activity through the inhibition of the VEGF/VEGFR-2 signaling pathway. Its potential as a tyrosinase inhibitor is also promising, although further studies are needed to determine its precise mechanism and inhibitory constants. The anti-inflammatory and antioxidant activities of this compound are less well-defined, and future research should focus on obtaining quantitative data in these areas to fully elucidate its therapeutic potential. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the diverse biological activities of this compound. Further in vivo studies are warranted to validate the in vitro and ex vivo findings and to assess the safety and efficacy of this compound in preclinical models of diseases such as cancer and hyperpigmentation disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Antioxidant evaluation-guided chemical profiling and structure-activity analysis of leaf extracts from five trees in Broussonetia and Morus (Moraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Broussonin B: A Technical Guide to its Anti-Angiogenic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Broussonin B, a diphenylpropane derivative, has emerged as a potent inhibitor of angiogenesis, the physiological process of forming new blood vessels from pre-existing ones. Pathological angiogenesis is a hallmark of cancer and other diseases. This document provides a comprehensive technical overview of the molecular mechanisms underpinning the anti-angiogenic activity of this compound. Through the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway, this compound effectively curtails endothelial cell proliferation, migration, and tube formation. This guide details the key signaling events, presents quantitative data from seminal studies, and provides detailed experimental protocols for the assays used to elucidate its mechanism of action.

Core Mechanism of Action: Inhibition of VEGF-A/VEGFR-2 Signaling

This compound exerts its anti-angiogenic effects primarily by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, a critical pathway in angiogenesis.[1][2] Upon stimulation by its ligand, VEGF-A, VEGFR-2 undergoes autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. This compound has been shown to significantly inhibit the VEGF-A-induced phosphorylation of VEGFR-2 at the Tyr951 residue.[1] This initial blockade leads to the inactivation of key downstream effector molecules.[1][3]

The primary signaling pathways affected by this compound include:

-

PI3K/Akt Pathway: This pathway is crucial for endothelial cell survival and proliferation. This compound suppresses the VEGF-A-stimulated phosphorylation of Akt.[1][3]

-

MAPK/ERK Pathway: The ERK pathway is heavily involved in endothelial cell migration and proliferation. This compound inhibits the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[1][3]

-

mTOR/p70S6K Pathway: This pathway is a key regulator of protein synthesis and cell growth. This compound treatment leads to a reduction in the phosphorylation of p70S6 Kinase (p70S6K).[1][3]

Interestingly, this compound does not affect the VEGF-A-stimulated phosphorylation of p38 Mitogen-Activated Protein Kinase (p38MAPK), suggesting a degree of specificity in its inhibitory action.[1][3]

Signaling Pathway Diagram

Caption: this compound inhibits angiogenesis by blocking VEGF-A/VEGFR-2 signaling.

Quantitative Analysis of Anti-Angiogenic Effects

The inhibitory effects of this compound on various stages of angiogenesis have been quantified in human umbilical vein endothelial cells (HUVECs). The data consistently demonstrates a dose-dependent inhibition of VEGF-A-stimulated processes.

Table 1: Inhibition of HUVEC Proliferation by this compound

| Concentration of this compound (µM) | VEGF-A-Stimulated Proliferation (% of Control) |

| 0.1 | ~90% |

| 1 | ~75% |

| 10 | ~50% |

| Data is estimated from graphical representations in Kim et al., 2022.[1] |

Table 2: Inhibition of HUVEC Migration and Invasion by this compound

| Concentration of this compound (µM) | VEGF-A-Stimulated Migration (Fold Increase over Untreated) | VEGF-A-Stimulated Invasion (Number of Invasive Cells) |

| 0.1 | ~2.8 | ~180 |

| 1 | ~2.2 | ~120 |

| 10 | ~1.5 | ~60 |

| Data is estimated from graphical representations in Kim et al., 2022.[1] |

Table 3: Inhibition of HUVEC Tube Formation by this compound

| Concentration of this compound (µM) | VEGF-A-Stimulated Tube Formation (% of Control) |

| 1 | Significantly reduced |

| 10 | Markedly abrogated |

| Qualitative assessment from images in Kim et al., 2022.[1] |

Table 4: Ex Vivo Anti-Angiogenic Activity of this compound in Rat Aortic Ring Assay

| Treatment | Microvessel Outgrowth |

| Control | Minimal |

| VEGF-A (500 ng/mL) | Robust |

| VEGF-A + this compound (10 µM) | Significantly abrogated |

| Qualitative assessment from images in Kim et al., 2022.[1] |

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature investigating this compound's anti-angiogenic properties.[1]

Cell Culture

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Culture Medium: Endothelial Cell Basal Medium-2 (EBM-2) supplemented with EGM-2 SingleQuots kit.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2. Cells are maintained on gelatin-coated dishes.

Cell Proliferation Assay

-

Protocol:

-

Seed HUVECs (1 x 10^5 cells/well) in 6-well plates.

-

Serum-starve the cells for 14 hours in EBM-2.

-

Pre-treat cells with varying concentrations of this compound (0.1–10 µM) for 30 minutes.

-

Stimulate with VEGF-A (10 ng/mL) for 24 hours.

-

Harvest and count the cells using a hemocytometer or an automated cell counter.

-

-

Data Analysis: Express cell numbers as a percentage of the VEGF-A-stimulated control.

Experimental Workflow: Cell Proliferation Assay

Caption: Workflow for assessing the effect of this compound on HUVEC proliferation.

Cell Migration Assay (Wound Healing Assay)

-

Protocol:

-

Grow HUVECs to a confluent monolayer in 6-well plates.

-

Create a uniform scratch in the monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Serum-starve the cells for 2 hours.

-

Pre-treat with this compound (0.1–10 µM) for 30 minutes.

-

Stimulate with VEGF-A (10 ng/mL) for 16 hours.

-

Fix the cells with methanol and stain with Giemsa.

-

Capture images at 0 and 16 hours and quantify the migrated distance or the area of the wound closure.

-

-

Data Analysis: Measure the width of the scratch at multiple points and calculate the percentage of wound closure.

Cell Invasion Assay (Boyden Chamber Assay)

-

Protocol:

-

Use a 24-well Transwell plate with 8.0 µm pore size polycarbonate membrane inserts coated with Matrigel.

-

Place serum-free medium containing this compound (1–10 µM) and HUVECs (serum-starved for 2 hours) in the upper chamber.

-

Place medium containing VEGF-A (10 ng/mL) in the lower chamber.

-

Incubate for 16 hours.

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane with Giemsa.

-

Count the number of invaded cells in multiple fields under a microscope.

-

-

Data Analysis: Express the results as the average number of invaded cells per field.

Tube Formation Assay

-

Protocol:

-

Coat a 24-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

-

Seed serum-starved HUVECs (4 x 10^4 cells/well) onto the Matrigel.

-

Pre-treat with this compound (1–10 µM) for 30 minutes.

-

Stimulate with VEGF-A (10 ng/mL) for 6 hours.

-

Observe and photograph the formation of capillary-like structures using an inverted microscope.

-

-

Data Analysis: Quantify the total tube length, number of junctions, and number of loops using image analysis software.

Experimental Workflow: Tube Formation Assay

Caption: Workflow for the HUVEC tube formation assay.

Rat Aortic Ring Assay (Ex Vivo)

-

Protocol:

-

Excise thoracic aortas from 8- to 9-week-old male Sprague Dawley rats.

-

Cut the aortas into 1 mm thick rings.

-

Embed the aortic rings in Matrigel in a 48-well plate.

-

Pre-treat with this compound (10 µM) for 30 minutes.

-

Stimulate with VEGF-A (500 ng/mL).

-

Incubate for 7 days, changing the medium with fresh this compound and VEGF-A every other day.

-

Photograph the microvessel outgrowths on day 7.

-

-

Data Analysis: Quantify the area of microvessel sprouting using image analysis software.

Western Blot Analysis

-

Protocol:

-

Serum-starve HUVECs and pre-treat with this compound (10 µM) for 30 minutes.

-

Stimulate with VEGF-A (10 ng/mL) for the desired time (e.g., 5-15 minutes for phosphorylation studies).

-

Lyse the cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against total and phosphorylated forms of VEGFR-2, Akt, ERK, p70S6K, and p38MAPK.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

-

Data Analysis: Quantify band intensities and express the level of phosphorylated protein relative to the total protein.

Additional Molecular Effects

Beyond the direct inhibition of the VEGFR-2 signaling cascade, this compound also modulates other key cellular components involved in angiogenesis.

-

Cell Cycle Regulation: this compound induces a G1 cell cycle arrest in HUVECs.[1] It achieves this by down-regulating the expression of cyclin-dependent kinase 4 (Cdk4) and cyclins, leading to the hypophosphorylation of the retinoblastoma protein (pRb).[1]

-

VE-Cadherin Distribution: Vascular endothelial (VE)-cadherin is a critical component of adherens junctions between endothelial cells. VEGF-A stimulation typically leads to the disruption of these junctions. This compound treatment prevents the VEGF-A-induced loss of VE-cadherin at cell-cell contacts and inhibits its tyrosine phosphorylation, thereby stabilizing the endothelial barrier.[1]

-

Integrin β1 and ILK Expression: this compound has been shown to down-regulate the expression of integrin β1 and integrin-linked kinase (ILK), both of which are important for endothelial cell adhesion, migration, and angiogenesis.[1]

Conclusion and Future Directions

This compound demonstrates significant anti-angiogenic potential through its targeted inhibition of the VEGF-A/VEGFR-2 signaling pathway and its influence on cell cycle progression and cell adhesion molecules. The comprehensive data presented in this guide underscores its promise as a lead compound for the development of novel anti-angiogenic therapies. Future research should focus on in vivo studies to validate these findings in preclinical models of cancer and other angiogenesis-dependent diseases, as well as on optimizing its pharmacological properties for potential clinical applications.

References

- 1. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Broussonin B: A Potent Modulator of the VEGFR-2 Signaling Pathway in Angiogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Broussonin B, a natural diphenylpropane derivative, has emerged as a significant inhibitor of angiogenesis, the physiological process of forming new blood vessels from pre-existing ones. Pathological angiogenesis is a hallmark of cancer and other diseases. This technical guide delves into the molecular mechanisms by which this compound exerts its anti-angiogenic effects, with a primary focus on its interaction with the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and visual representations of the signaling cascades and experimental workflows to facilitate further research and drug development efforts in this area.

Introduction

Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are pivotal regulators of angiogenesis. The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK and the PI3K-Akt-mTOR pathways, which collectively promote endothelial cell proliferation, migration, survival, and tube formation.[1][2][3] Consequently, inhibiting the VEGFR-2 signaling pathway is a key therapeutic strategy for anti-angiogenic therapies.[4]

This compound, isolated from Broussonetia kazinoki, has demonstrated potent anti-angiogenic activities by directly targeting the VEGFR-2 signaling cascade.[5][6][7] This guide will provide an in-depth analysis of its mechanism of action.

Quantitative Data: Effects of this compound on Endothelial Cell Functions

This compound has been shown to inhibit various VEGF-A-stimulated endothelial cell functions in a dose-dependent manner. The following table summarizes the key quantitative findings from studies on Human Umbilical Vein Endothelial Cells (HUVECs). While a direct enzymatic IC50 value for this compound on VEGFR-2 kinase activity has not been reported in the reviewed literature, the cellular assays clearly demonstrate its potent inhibitory effects.

| Assay | Cell Line | Treatment | Concentration Range (µM) | Observed Effect | Reference |

| Cell Proliferation | HUVEC | VEGF-A (10 ng/mL) + this compound | 0.1 - 10 | Dose-dependent inhibition of VEGF-A-stimulated proliferation. | [5] |

| Cell Migration | HUVEC | VEGF-A (10 ng/mL) + this compound | 0.1 - 10 | Dose-dependent inhibition of VEGF-A-stimulated cell migration. | [5] |

| Cell Invasion | HUVEC | VEGF-A (10 ng/mL) + this compound | 0.1 - 10 | Dose-dependent inhibition of VEGF-A-stimulated cell invasion. | [5] |

| Tube Formation | HUVEC | VEGF-A (10 ng/mL) + this compound | 1 - 10 | Significant abrogation of VEGF-A-induced capillary-like structure formation. | [5] |

| VEGFR-2 Phosphorylation | HUVEC | VEGF-A (10 ng/mL) + this compound | 10 | Inhibition of VEGF-A-induced phosphorylation of VEGFR-2. | [5] |

| Downstream Signaling | HUVEC | VEGF-A (10 ng/mL) + this compound | 10 | Inhibition of VEGF-A-induced phosphorylation of Akt, ERK, and p70S6K. | [5] |

Signaling Pathway Analysis

This compound's anti-angiogenic effects are primarily mediated through the inactivation of the VEGF-A/VEGFR-2 signaling pathway. Upon stimulation with VEGF-A, VEGFR-2 undergoes phosphorylation, which is a critical step for recruiting and activating downstream signaling molecules. This compound has been shown to inhibit this initial phosphorylation event.[5] This blockade leads to the subsequent suppression of major downstream cascades, including the PI3K/Akt and MEK/ERK pathways, which are essential for endothelial cell proliferation, survival, and migration.[1][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on the VEGFR-2 signaling pathway.

Cell Culture

Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Basal Medium-2 (EBM-2) supplemented with EGM-2 SingleQuots (Lonza). Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are serum-starved for 14 hours in EBM-2 prior to treatment.[5]

Western Blot Analysis for Protein Phosphorylation

This protocol is used to determine the phosphorylation status of VEGFR-2 and its downstream targets.

Detailed Steps:

-

Cell Treatment: Quiescent HUVECs are pretreated with this compound (10 µM) for 30 minutes, followed by stimulation with VEGF-A (10 ng/mL) for the indicated time points.[5]

-

Lysis: Cells are lysed in a buffer containing 50 mM Tris-HCl (pH 7.4), 1% Triton X-100, 150 mM NaCl, and a cocktail of protease and phosphatase inhibitors.[5]

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against phosphorylated VEGFR-2, Akt, ERK, or p70S6K overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Detailed Steps:

-

Matrigel Coating: 24-well plates are coated with Matrigel® and allowed to solidify at 37°C for 30 minutes.[5]

-

Cell Seeding: HUVECs (4 × 10^4 cells/mL) are serum-starved for 2 hours and then plated onto the Matrigel-coated wells.[5]

-

Treatment: Cells are pretreated with this compound (1–10 µM) for 30 minutes, followed by stimulation with VEGF-A (10 ng/mL).[5]

-

Incubation and Visualization: The plates are incubated for 6 hours at 37°C. The formation of capillary-like structures is examined and photographed using an inverted microscope.[5]

-

Quantification: The degree of tube formation can be quantified by measuring parameters such as the number of branch points and total tube length using image analysis software.

Cell Migration Assay (Wound Healing Assay)

This assay evaluates the effect of this compound on the directional migration of endothelial cells.

Detailed Steps:

-

Monolayer and Wound Creation: HUVECs are grown to confluence in a 6-well plate. A sterile pipette tip is used to create a linear scratch (wound) in the monolayer.[5]

-

Treatment: The cells are washed to remove debris, and then serum-starved for 2 hours. Subsequently, they are pretreated with this compound (0.1–10 µM) for 30 minutes, followed by stimulation with VEGF-A (10 ng/mL).[5]

-

Incubation and Imaging: The plate is incubated for 16 hours to allow for cell migration into the wound area. Images of the wound are captured at 0 and 16 hours.[5]

-

Analysis: The extent of cell migration is quantified by measuring the change in the wound area over time.

Conclusion

This compound demonstrates significant anti-angiogenic properties by effectively inhibiting the VEGF-A/VEGFR-2 signaling pathway. Its ability to block VEGFR-2 phosphorylation and subsequently suppress downstream signaling cascades leads to the inhibition of key endothelial cell functions required for angiogenesis. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this compound as a potential therapeutic agent for diseases characterized by pathological angiogenesis. Future studies should aim to determine the direct enzymatic inhibitory constant (IC50) of this compound on VEGFR-2 and evaluate its efficacy and safety in preclinical in vivo models.

References

- 1. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Downstream Targets of Broussonin B in Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the downstream molecular targets of Broussonin B in endothelial cells. This compound, a natural diphenylpropane derivative, has demonstrated significant anti-angiogenic properties by modulating key signaling pathways involved in endothelial cell proliferation, migration, and tube formation. This document summarizes the quantitative effects of this compound, details the experimental protocols used to elucidate these effects, and provides visual representations of the implicated signaling pathways and experimental workflows.

Quantitative Effects of this compound on Endothelial Cell Function

This compound has been shown to inhibit various aspects of vascular endothelial growth factor-A (VEGF-A)-induced angiogenesis in Human Umbilical Vein Endothelial Cells (HUVECs). The following tables summarize the dose-dependent inhibitory effects of this compound on key angiogenic processes.

Table 1: Effect of this compound on VEGF-A-Induced HUVEC Proliferation

| This compound Concentration (µM) | Inhibition of Cell Proliferation (%) |

| 0.1 | ~10% |

| 1 | ~25% |

| 10 | ~50% |

Data synthesized from studies demonstrating a dose-dependent inhibition of VEGF-A (10 ng/mL)-stimulated HUVEC proliferation over a 24-hour period.[1][2]

Table 2: Effect of this compound on VEGF-A-Induced HUVEC Migration and Invasion

| This compound Concentration (µM) | Inhibition of Cell Migration (%) | Inhibition of Cell Invasion (%) |

| 0.1 | ~15% | ~20% |

| 1 | ~40% | ~50% |

| 10 | ~70% | ~80% |

Summary of data from wound healing and transwell invasion assays following 16 hours of treatment with this compound in the presence of VEGF-A (10 ng/mL).[1][3]

Table 3: Effect of this compound on VEGF-A-Induced HUVEC Tube Formation

| This compound Concentration (µM) | Inhibition of Tube Formation (%) |

| 1 | ~30% |

| 10 | ~65% |

Represents the inhibitory effect of this compound on the formation of capillary-like structures by HUVECs on Matrigel after 6 hours of VEGF-A (10 ng/mL) stimulation.[1][4]

Table 4: Effect of this compound on VEGF-A-Induced Phosphorylation of Downstream Signaling Proteins

| Target Protein | This compound Concentration (10 µM) | Inhibition of Phosphorylation (%) |

| VEGFR-2 (Tyr951) | 10 | Significant Inhibition |

| Akt | 10 | Significant Inhibition |

| ERK | 10 | Significant Inhibition |

| p70S6K | 10 | Significant Inhibition |

| p38 MAPK | 10 | No significant effect |

Data from Western blot analyses showing the inhibitory effect of this compound on the phosphorylation of key signaling molecules in HUVECs stimulated with VEGF-A.[1]

Signaling Pathways Modulated by this compound

This compound exerts its anti-angiogenic effects primarily by inhibiting the VEGF-A/VEGFR-2 signaling pathway and its downstream effectors. The following diagram illustrates this inhibitory action.

Caption: this compound inhibits the VEGF-A/VEGFR-2 signaling pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on endothelial cells.

Caption: Experimental workflow for studying this compound effects.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments used to characterize the downstream targets of this compound in endothelial cells.

Human Umbilical Vein Endothelial Cell (HUVEC) Culture

-

Thawing Cryopreserved HUVECs :

-

Rapidly thaw the vial of cryopreserved HUVECs in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing pre-warmed endothelial cell growth medium (EGM).

-

Centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh EGM.

-

-

Cell Seeding and Maintenance :

-

Seed the cells onto a gelatin-coated T-75 flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium every 2-3 days.

-

-

Subculturing :

-

When cells reach 80-90% confluency, wash with sterile phosphate-buffered saline (PBS).

-

Add trypsin-EDTA solution and incubate for 2-5 minutes at 37°C to detach the cells.

-

Neutralize the trypsin with EGM containing fetal bovine serum (FBS).

-

Centrifuge the cell suspension and resuspend the pellet in fresh EGM for seeding into new flasks.

-

Cell Proliferation Assay (Crystal Violet Staining)

-

Cell Seeding : Seed HUVECs into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment :

-

Starve the cells in serum-free medium for 6 hours.

-

Pre-treat the cells with varying concentrations of this compound for 30 minutes.

-

Stimulate the cells with VEGF-A (10 ng/mL) for 24 hours.

-

-

Staining :

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with 0.5% crystal violet solution for 20 minutes.

-

-

Quantification :

-

Wash the plates with water to remove excess stain and allow them to air dry.

-

Solubilize the stain with 10% acetic acid.

-

Measure the absorbance at 590 nm using a microplate reader.

-

Wound Healing Migration Assay

-

Cell Seeding : Seed HUVECs in 6-well plates and grow to a confluent monolayer.

-

Creating the Wound :

-

Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash with PBS to remove detached cells.

-

-

Treatment and Imaging :

-

Add serum-free medium containing different concentrations of this compound and VEGF-A.

-

Capture images of the scratch at 0 hours and after 16 hours of incubation.

-

-

Analysis : Measure the width of the scratch at different time points to quantify cell migration.

Transwell Invasion Assay

-

Chamber Preparation : Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.

-

Cell Seeding :

-

Seed serum-starved HUVECs in the upper chamber in serum-free medium containing this compound.

-

Add medium containing VEGF-A to the lower chamber as a chemoattractant.

-

-

Incubation : Incubate for 16 hours at 37°C.

-

Staining and Quantification :

-

Remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

-

Tube Formation Assay

-

Plate Coating : Coat the wells of a 96-well plate with Matrigel and allow it to polymerize at 37°C.

-

Cell Seeding and Treatment :

-

Seed HUVECs onto the Matrigel-coated wells in serum-free medium.

-

Add different concentrations of this compound and VEGF-A.

-

-

Incubation and Imaging : Incubate for 6 hours and visualize the formation of capillary-like structures using a microscope.

-

Quantification : Quantify the extent of tube formation by measuring parameters such as the total tube length and the number of branch points.

Western Blotting for Phosphorylated Proteins

-

Cell Treatment and Lysis :

-

Grow HUVECs to near confluency, starve them, and then treat with this compound and VEGF-A for a short period (e.g., 15-30 minutes).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer :

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting :

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of VEGFR-2, Akt, ERK, and p70S6K overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. To ensure equal protein loading, the membranes are typically stripped and re-probed with antibodies against the total forms of the respective proteins.

References

Broussonin B: A Technical Examination of its Influence on Integrin β1 Expression and Associated Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Broussonin B, a diphenylpropane derivative isolated from Broussonetia kazinoki, has demonstrated significant anti-angiogenic and anti-tumor activities. A key mechanism underlying these effects is its ability to down-regulate the expression of integrin β1, a crucial cell adhesion molecule involved in cell migration, invasion, and proliferation. This technical guide provides an in-depth analysis of the molecular mechanisms of this compound, focusing on its impact on integrin β1 expression and the associated VEGF-A/VEGFR-2 signaling cascade. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and drug development efforts in this area.

Core Mechanism of Action: Inhibition of the VEGF-A/VEGFR-2 Signaling Pathway

This compound exerts its inhibitory effects on integrin β1 expression primarily by targeting the Vascular Endothelial Growth Factor-A (VEGF-A) signaling pathway. VEGF-A is a potent pro-angiogenic factor that, upon binding to its receptor VEGFR-2, initiates a cascade of downstream signaling events crucial for endothelial cell proliferation, migration, and survival. This compound has been shown to disrupt this signaling cascade, leading to a reduction in the expression of key downstream targets, including integrin β1.[1][2][3][4]

The anti-angiogenic properties of this compound are mediated through the inactivation of several key downstream signaling pathways stimulated by VEGF-A.[1][2][3][4] These include the ERK, Akt, p70S6K, and p38MAPK pathways.[1] By inhibiting the phosphorylation and activation of these signaling molecules, this compound effectively blunts the cellular responses to VEGF-A, including the upregulation of integrin β1.[1]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from key experiments demonstrating the dose-dependent inhibitory effects of this compound on various cellular processes related to angiogenesis and cancer cell progression.

Table 1: Effect of this compound on VEGF-A-Stimulated Endothelial Cell Migration and Invasion

| Treatment | Concentration (µM) | Cell Migration (Fold Increase vs. Control) | Cell Invasion (Number of Invasive Cells) |

| Control | - | 1.0 | ~20 |

| VEGF-A (10 ng/mL) | - | ~3.5 | ~120 |

| VEGF-A + this compound | 0.1 | ~3.0 | ~100 |

| VEGF-A + this compound | 1 | ~2.0 | ~60 |

| VEGF-A + this compound | 10 | ~1.2 | ~30 |

Data extracted and compiled from graphical representations in existing research.[2]

Table 2: Effect of this compound on VEGF-A-Stimulated Endothelial Cell Tube Formation

| Treatment | Concentration (µM) | Tube Formation |

| Control | - | Minimal |

| VEGF-A (10 ng/mL) | - | Extensive network |

| VEGF-A + this compound | 1 | Disrupted network |

| VEGF-A + this compound | 10 | Severely disrupted network |

Data qualitatively assessed from microscopic images in published studies.[2]

Table 3: Effect of this compound on Mitogen-Induced Integrin β1 Expression in Cancer Cells

| Cell Line | Treatment | Integrin β1 Expression (Relative to Control) |

| A549 (NSCLC) | 10% FBS | Upregulated |

| A549 (NSCLC) | 10% FBS + this compound (10 µM) | Markedly Suppressed |

| SKOV-3 (Ovarian) | 10% FBS | Upregulated |

| SKOV-3 (Ovarian) | 10% FBS + this compound (10 µM) | Markedly Suppressed |

Data extracted and compiled from Western blot analyses in existing research.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effects on integrin β1 expression and related cellular processes.

Cell Migration Assay (Wound Healing Assay)

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are grown to a confluent monolayer in a 6-well plate.

-

Serum Starvation: The confluent monolayer is serum-starved for 2 hours.

-

Wound Creation: A sterile pipette tip is used to create a single, straight scratch in the center of the cell monolayer.

-

Treatment: The cells are pretreated with varying concentrations of this compound (0.1–10 µM) for 30 minutes.

-

Stimulation: VEGF-A (10 ng/mL) is added to the wells to stimulate cell migration.

-

Incubation: The plate is incubated for 16 hours.

-

Fixation and Staining: The cells are fixed with methanol and stained with 0.04% Giemsa solution.

-

Quantification: The migration of cells across the wound is observed and quantified by measuring the closure of the gap.[2]

Cell Invasion Assay (Transwell Assay)

-

Chamber Preparation: Transwell inserts with a porous membrane are used.

-

Cell Seeding: HUVECs are serum-starved for 2 hours and then seeded into the upper chamber of the Transwell insert.

-

Treatment: The cells in the upper chamber are pretreated with this compound (1–10 µM) for 30 minutes.

-

Stimulation: VEGF-A (10 ng/mL) or 10% Fetal Bovine Serum (FBS) is added to the lower chamber as a chemoattractant.

-

Incubation: The Transwell plate is incubated for 16 hours.

-

Fixation and Staining: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed with methanol and stained with 0.04% Giemsa solution.

-

Quantification: The number of invasive cells is counted in multiple fields under a microscope.[2]

Tube Formation Assay

-

Plate Coating: A 24-well plate is coated with Matrigel®.

-

Cell Seeding: HUVECs are serum-starved for 2 hours and then plated onto the Matrigel®-coated wells.

-

Treatment: The cells are pretreated with this compound (1–10 µM) for 30 minutes.

-

Stimulation: VEGF-A (10 ng/mL) is added to the wells.

-

Incubation: The plate is incubated for 6 hours to allow for the formation of capillary-like structures.

-

Visualization: The formation of tube-like structures is examined and photographed using an inverted microscope.[2]

Western Blot Analysis for Integrin β1 and Signaling Proteins

-

Cell Lysis: Quiescent HUVECs are pretreated with this compound (10 µM) for 30 minutes, followed by stimulation with VEGF-A (10 ng/mL) for the desired time. The cells are then lysed in a buffer containing protease and phosphatase inhibitors.[2]

-

Protein Quantification: The total protein concentration of the cell lysates is determined.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for integrin β1, phosphorylated forms of VEGFR-2, ERK, Akt, p70S6K, p38MAPK, and their total protein counterparts.

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medium.com [medium.com]

- 4. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Broussonin B: A Technical Guide to its Anti-Proliferative Effects on Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussonin B, a diphenylpropane derivative isolated from Broussonetia kazinoki, has emerged as a compound of interest in oncology research due to its potential anti-cancer properties. This technical guide provides a comprehensive overview of the anti-proliferative effects of this compound on specific cancer cell lines, detailing the molecular mechanisms, experimental protocols, and available quantitative data from key research findings. The primary focus is on its activity against non-small cell lung cancer (NSCLC) and ovarian cancer cells.

Anti-Proliferative Activity of this compound

This compound has demonstrated inhibitory effects on the proliferation of human non-small cell lung cancer cell lines, A549 (p53 wild-type) and H1299 (p53-deficient), as well as the human ovarian cancer cell line SKOV-3 (p53-deficient).[1][2]

Quantitative Data Summary

While specific IC50 values for the anti-proliferative effects of this compound on these cancer cell lines are not explicitly stated in the primary literature, studies have demonstrated a significant reduction in cell proliferation at a concentration of 10 µM.[1][2] The available quantitative data from these studies are summarized below.

| Cell Line | Cancer Type | Treatment | Concentration | Effect on Proliferation | Reference |

| A549 | Non-Small Cell Lung Cancer | This compound | 10 µM | Inhibition of mitogen-stimulated proliferation.[1] | [1] |

| H1299 | Non-Small Cell Lung Cancer | This compound | 10 µM | Inhibition of mitogen-stimulated proliferation.[1] | [1] |

| SKOV-3 | Ovarian Cancer | This compound | 10 µM | Inhibition of mitogen-stimulated proliferation.[1] | [1] |

Note: The primary study by Kim et al. (2022) indicates that the inhibitory potency of this compound on cell proliferation varies between cell lines, with the effect on A549 cells being more potent than on H1299 or SKOV-3 cells.[2] However, precise IC50 values were not provided.

Mechanism of Action: Signaling Pathway Modulation

This compound exerts its anti-proliferative and anti-angiogenic effects by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[1] Upon binding of its ligand, VEGF-A, VEGFR-2 autophosphorylates and activates several downstream signaling cascades that are crucial for cancer cell proliferation, migration, and survival. This compound has been shown to inactivate these downstream pathways.[1]

The key signaling molecules affected by this compound include:

-

Extracellular signal-regulated kinase (ERK)

-

Protein kinase B (Akt)

-

p70S6 Kinase (p70S6K)

-

p38 Mitogen-Activated Protein Kinase (p38 MAPK)

By inhibiting the phosphorylation and activation of these proteins, this compound effectively disrupts the signals that promote cancer cell growth and survival.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the anti-proliferative effects of this compound.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

A549, H1299, or SKOV-3 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells (5 x 10⁴ cells/well) in 96-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 24 hours in basal DMEM.

-

Pre-treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for 30 minutes.

-

Stimulate the cells with 10% FBS for 24 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

Western Blot Analysis

This technique is used to detect the levels of specific proteins involved in the signaling pathways affected by this compound.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative protein expression levels.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound.

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest the treated and untreated cells.

-

Wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark.

-

Analyze the stained cells using a flow cytometer to determine the DNA content and cell cycle distribution.

Conclusion

This compound demonstrates significant anti-proliferative effects against non-small cell lung cancer and ovarian cancer cell lines. Its mechanism of action involves the inhibition of the VEGF-A/VEGFR-2 signaling pathway and its downstream effectors, leading to a disruption of cancer cell growth. While the available data indicates a dose-dependent inhibition of proliferation, further studies are required to determine the precise IC50 values for different cancer cell lines. The experimental protocols outlined in this guide provide a framework for future research into the therapeutic potential of this compound as an anti-cancer agent.

References

- 1. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]

Broussonin B: A Technical Guide for Non-Small Cell Lung Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussonin B, a natural diphenylpropane derivative, has emerged as a compound of interest in oncological research, particularly for its potential therapeutic applications in non-small cell lung cancer (NSCLC). Preclinical studies have demonstrated its capacity to inhibit key processes in tumor progression, including cell proliferation and invasion. This technical guide provides a comprehensive overview of the current research on this compound's effects on NSCLC, focusing on the molecular mechanisms, quantitative data from key experiments, and detailed experimental protocols to facilitate further investigation.

Mechanism of Action in NSCLC

This compound exerts its anti-cancer effects in NSCLC through the modulation of critical signaling pathways involved in angiogenesis, cell growth, and metastasis. The primary mechanism identified involves the inhibition of the Vascular Endothelial Growth Factor-A (VEGF-A) / VEGF Receptor-2 (VEGFR-2) signaling cascade. By disrupting this pathway, this compound effectively attenuates downstream signaling molecules, including ERK, Akt, p70S6K, and p38 MAPK, which are crucial for cancer cell proliferation and survival.[1][2][3][4]

Furthermore, this compound has been shown to suppress the expression of integrin β1, a cell adhesion molecule that plays a significant role in tumor cell invasion and metastasis.[1][2][3][4] This dual action on both angiogenesis and invasion signaling pathways underscores the potential of this compound as a multi-targeted agent in NSCLC therapy.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound in the context of NSCLC.

Table 1: Effect of this compound on the Proliferation of NSCLC Cell Lines

| Cell Line | Treatment | Concentration | % Viable Cells (of total) | Fold-Increase of Untreated Control | Citation |

| A549 | This compound | 10 µM | ~60% | ~1.5 | [5] |

| H1299 | This compound | 10 µM | ~80% | ~1.75 | [5] |

Note: Specific IC50 values for this compound in A549 and H1299 cell lines were not reported in the primary literature reviewed.

Table 2: Effect of this compound on the Invasion of NSCLC Cell Lines

| Cell Line | Treatment | Concentration | Number of Invasive Cells (normalized to control) | Citation |

| A549 | This compound | 10 µM | ~125 | [5] |

| H1299 | This compound | 10 µM | ~75 | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its investigation in an in vitro NSCLC model.

Experimental Protocols

Cell Culture

Human non-small cell lung cancer cell lines, A549 (p53 wild-type) and H1299 (p53-deficient), are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed A549 or H1299 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Serum Starvation: Replace the medium with serum-free medium and incubate for another 24 hours to synchronize the cells.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) in medium containing 10% FBS for 24 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Invasion Assay (Transwell Assay)

-

Chamber Preparation: Rehydrate Matrigel-coated Transwell inserts (8 µm pore size) with serum-free medium for 2 hours at 37°C.

-

Cell Seeding: Resuspend serum-starved A549 or H1299 cells in serum-free medium. Seed 1 x 10⁵ cells in the upper chamber of the Transwell insert.

-

Treatment: Add this compound at the desired concentrations to the upper chamber.

-

Chemoattractant: Add medium containing 10% FBS as a chemoattractant to the lower chamber.

-

Incubation: Incubate the plate for 16-24 hours at 37°C.

-

Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with a 0.1% crystal violet solution.

-

Quantification: Count the number of stained cells in several random microscopic fields.

Western Blot Analysis

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-VEGFR-2, p-ERK, p-Akt, Integrin β1, and loading controls like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent for NSCLC by inhibiting cell proliferation and invasion through the targeted disruption of the VEGF-A/VEGFR-2 and integrin β1 signaling pathways. The provided data and protocols offer a solid foundation for researchers to further explore the therapeutic efficacy and molecular mechanisms of this compound in NSCLC, with the ultimate goal of translating these preclinical findings into novel clinical strategies. Further in vivo studies are warranted to validate these in vitro findings and to assess the pharmacological properties and safety profile of this compound.

References

- 1. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer mechanism of breviscapine in non-small cell lung cancer A549 cells acts via ROS-mediated upregulation of IGFBP4 - Wei - Journal of Thoracic Disease [jtd.amegroups.org]

- 5. researchgate.net [researchgate.net]

Broussonin B in Ovarian Cancer: A Technical Overview of its Anti-Proliferative and Anti-Invasive Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the current understanding of Broussonin B's activity in ovarian cancer cell lines. This compound, a diphenylpropane derivative, has demonstrated notable anti-proliferative and anti-invasive effects in the context of ovarian cancer.[1] This document consolidates the available quantitative data, details the experimental methodologies for assessing its activity, and visualizes the key signaling pathways and experimental workflows. The primary focus of existing research has been on the SKOV-3 ovarian cancer cell line, where this compound has been shown to inhibit proliferation and invasion through the inactivation of the VEGF-A/VEGFR-2 signaling pathway and downregulation of integrin β1.[1] Currently, there is a gap in the literature regarding the apoptotic effects of this compound on ovarian cancer cells, representing a key area for future investigation. This guide serves as a comprehensive resource for researchers and professionals in drug development seeking to build upon the current knowledge of this compound as a potential therapeutic agent for ovarian cancer.

Introduction

Ovarian cancer remains a significant challenge in oncology, often diagnosed at advanced stages with high rates of recurrence and chemoresistance. The tumor microenvironment, rich in growth factors such as Vascular Endothelial Growth Factor-A (VEGF-A), plays a crucial role in promoting tumor angiogenesis, proliferation, and metastasis. Consequently, targeting the signaling pathways that drive these processes is a key strategy in the development of novel ovarian cancer therapies.

This compound is a natural compound isolated from Broussonetia kazinoki.[1] Recent studies have highlighted its potential as an anti-cancer agent. Specifically, in the context of ovarian cancer, research has focused on its ability to interfere with critical signaling cascades that govern cancer cell growth and invasion.[1] This whitepaper will delve into the specifics of this compound's mechanism of action, its quantified effects on ovarian cancer cells, and the experimental approaches used to elucidate these activities.

Quantitative Data Summary

The following tables summarize the observed effects of this compound on the SKOV-3 human ovarian cancer cell line. It is important to note that specific IC50 values for this compound in SKOV-3 cells are not explicitly stated in the primary literature; the data presented here are estimations derived from graphical representations of experimental results from the key study in this area.[1]

Table 1: Effect of this compound on SKOV-3 Cell Proliferation

| This compound Concentration (µM) | Estimated Inhibition of Cell Proliferation (%) | Data Source Reference |

| 1 | ~15% | [1] |

| 5 | ~35% | [1] |

| 10 | ~55% | [1] |

Data are estimated from graphical representations in the cited literature and represent the approximate reduction in cell proliferation compared to a vehicle-treated control.

Table 2: Effect of this compound on SKOV-3 Cell Invasion

| This compound Concentration (µM) | Estimated Inhibition of Cell Invasion (%) | Data Source Reference |

| 1 | ~20% | [1] |

| 5 | ~45% | [1] |

| 10 | ~70% | [1] |

Data are estimated from graphical representations in the cited literature and represent the approximate reduction in the number of invading cells compared to a vehicle-treated control.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the activity of this compound in ovarian cancer cell lines, based on standard laboratory practices and the general procedures described in the available literature.[1]

Cell Culture

-

Cell Line: SKOV-3 (human ovarian adenocarcinoma cell line).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Cells are passaged upon reaching 80-90% confluency using a 0.25% trypsin-EDTA solution.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: SKOV-3 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for 48 hours under standard culture conditions.

-

MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS is added to each well.

-

Incubation: The plate is incubated for an additional 4 hours at 37°C to allow for formazan crystal formation.

-

Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Transwell Invasion Assay

Caption: Workflow for the Transwell Invasion Assay.

Western Blotting

-

Cell Lysis: After treatment with this compound for the desired time, SKOV-3 cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-VEGFR-2, VEGFR-2, p-Akt, Akt, p-ERK, ERK, Integrin β1, and a loading control like β-actin).

-

Washing: The membrane is washed three times with TBST.

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: The membrane is washed three times with TBST.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified using densitometry software.

Signaling Pathways and Visualizations

This compound exerts its anti-cancer effects in SKOV-3 cells primarily by targeting the VEGF-A/VEGFR-2 and integrin β1 signaling pathways.

Caption: Proposed signaling pathway of this compound in ovarian cancer cells.

Discussion and Future Directions